Enhanced Lipophilicity vs. Acetonitrile Analog
2-(1,3-Thiazol-2-yl)propanenitrile exhibits a computed partition coefficient (SlogP) of 1.702, indicating moderate lipophilicity [1]. This is significantly higher than the reported logP of -0.8 for the close analog 2-(1,3-Thiazol-2-yl)acetonitrile, which lacks the α-methyl group [2]. This difference of over 2.5 logP units translates to an approximately 300-fold difference in the octanol/water partition coefficient, suggesting substantially different pharmacokinetic behaviors and solubility profiles in biological and chemical systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | SlogP: 1.702 |
| Comparator Or Baseline | 2-(1,3-Thiazol-2-yl)acetonitrile: LogP: -0.8 |
| Quantified Difference | Difference of 2.502 logP units (~300-fold difference in partition coefficient) |
| Conditions | Computed properties from MMsINC and ChemExper databases |
Why This Matters
Lipophilicity is a critical determinant of a compound's ability to cross biological membranes, its solubility in organic vs. aqueous media, and its potential for off-target binding; this substantial difference means the two compounds are not interchangeable for applications like cell-based assays, in vivo studies, or material formulations where specific partitioning behavior is required.
- [1] MMsINC Database. (n.d.). 2-(1,3-thiazol-2-yl)propanenitrile: SlogP Value. View Source
- [2] ChemExper. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile: LogP Value. View Source
